molecular formula C7H11N3O B561012 1,3,5-Benzenetriamine,2-methoxy- CAS No. 100860-46-6

1,3,5-Benzenetriamine,2-methoxy-

Cat. No.: B561012
CAS No.: 100860-46-6
M. Wt: 153.185
InChI Key: BLQUEUYYFDSGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Benzenetriamine,2-methoxy- (IUPAC name) is a benzene derivative featuring three amino (-NH₂) groups at the 1, 3, and 5 positions and a methoxy (-OCH₃) group at the 2 position. This compound belongs to the class of polyfunctional aromatic amines, where the electron-donating methoxy group and electron-rich amino substituents influence its electronic, chemical, and physical properties.

Properties

CAS No.

100860-46-6

Molecular Formula

C7H11N3O

Molecular Weight

153.185

IUPAC Name

2-methoxybenzene-1,3,5-triamine

InChI

InChI=1S/C7H11N3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,8-10H2,1H3

InChI Key

BLQUEUYYFDSGIF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1N)N)N

Synonyms

1,3,5-Benzenetriamine, 2-methoxy-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name Substituents (Positions) Key Functional Groups CAS No.
1,3,5-Benzenetriamine,2-methoxy- NH₂ (1,3,5); OCH₃ (2) Amino, Methoxy Not provided
1,3,5-Benzenetriamine,2,4,6-trinitro- NH₂ (1,3,5); NO₂ (2,4,6) Amino, Nitro 3058-38-6
Benzenamine,2-methoxy NH₂ (1); OCH₃ (2) Amino, Methoxy Not provided
Benzenamine,3-ethoxy NH₂ (1); OC₂H₅ (3) Amino, Ethoxy 621-33-0
N,N',N''-Triphenyl-1,3,5-benzenetriamine NH(C₆H₅) (1,3,5) Phenyl-substituted amino 50617-73-7

Key Observations :

  • Electron Effects : The methoxy group in 1,3,5-Benzenetriamine,2-methoxy- is electron-donating, enhancing aromatic ring electron density. In contrast, nitro groups (as in 1,3,5-Benzenetriamine,2,4,6-trinitro-) are electron-withdrawing, reducing reactivity toward electrophilic substitution .

Physicochemical Properties

  • Basicity: Amino groups in 1,3,5-Benzenetriamine,2-methoxy- are expected to exhibit moderate basicity due to resonance stabilization from the methoxy group. In contrast, nitro-substituted derivatives (e.g., 1,3,5-Benzenetriamine,2,4,6-trinitro-) are far less basic due to electron withdrawal .
  • Polarity: The three amino groups increase polarity, likely making 1,3,5-Benzenetriamine,2-methoxy- more water-soluble than phenyl-substituted analogs like N,N',N''-Triphenyl-1,3,5-benzenetriamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.